2-Chloro-3',5'-difluorobenzophenone

Lipophilicity LogP Physicochemical Properties

Avoid regioisomer mix-ups that compromise SAR studies. 2-Chloro-3',5'-difluorobenzophenone delivers precise ortho-Cl reactivity and a lower logP (~3.58) for improved drug-like properties. • Enables site-selective functionalization: inert ortho-Cl handle for delayed cross-coupling. • Consistent ≥97% purity across multiple suppliers ensures protocol reproducibility. • Ideal as a pharmaceutical intermediate and SAR probe for fluorinated bioactive scaffolds.

Molecular Formula C13H7ClF2O
Molecular Weight 252.64 g/mol
CAS No. 746651-97-8
Cat. No. B1323923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3',5'-difluorobenzophenone
CAS746651-97-8
Molecular FormulaC13H7ClF2O
Molecular Weight252.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl
InChIInChI=1S/C13H7ClF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
InChIKeyWGJBQJLWYGAYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unique Ortho-Chloro Halogenated Benzophenone Intermediate


2-Chloro-3',5'-difluorobenzophenone (CAS 746651-97-8) is a halogenated diaryl ketone belonging to the substituted benzophenone class. Its molecular formula is C13H7ClF2O (MW 252.64 g/mol) . The compound features a distinctive substitution pattern: a chlorine atom at the ortho position of one phenyl ring and two fluorine atoms at the meta (3',5') positions of the opposing ring, which distinguishes it from its regioisomers . This specific electronic and steric profile makes it a valuable intermediate in organic synthesis, particularly for constructing fluorinated pharmaceutical and agrochemical scaffolds where the ortho-chloro group offers unique reactivity in cross-coupling and nucleophilic aromatic substitution reactions .

Ortho-chloro steric and electronic profile supports site-selective cross-coupling strategies
Defined 3′,5′-difluoro substitution pattern enables fluorinated scaffold construction
Regioisomer-controlled benzophenone intermediate for SAR and process chemistry

Procurement Risk of Regioisomer Substitution


Within the chloro-fluoro benzophenone family, seemingly minor positional variations produce substantial differences in physicochemical properties and synthetic utility that directly affect experimental reproducibility. The ortho-chloro substitution in 2-Chloro-3',5'-difluorobenzophenone introduces steric hindrance near the carbonyl group and an ortho-directing electronic influence, which fundamentally alters its reactivity profile compared to the para-chloro regioisomer 4-Chloro-3',5'-difluorobenzophenone (CAS 746651-99-0) or the meta-chloro variant 3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9) . These differences manifest in measurable variations in logP, chromatographic retention, and regioselectivity in downstream transformations—any of which can invalidate established synthetic protocols if the wrong regioisomer is procured .

LogP deviation

Regioisomer substitution can measurably alter logP, affecting chromatographic retention and ADME assay partitioning.

Reactivity mismatch

Ortho-chloro steric deactivation differs fundamentally from para-chloro reactivity, undermining established cross-coupling protocols.

Impurity profile risk

Regioisomeric impurities can introduce confounding SAR signals and reduce synthetic reproducibility.

Quantitative Differentiation from Key Regioisomer Comparators


Lipophilicity (LogP) Differentiates Ortho-Chloro from Other Regioisomers

The computed octanol-water partition coefficient (LogP) provides a quantitative measure of lipophilicity that directly impacts membrane permeability, solubility, and chromatographic behavior. 2-Chloro-3',5'-difluorobenzophenone (ortho-chloro) exhibits a lower computed LogP compared to its para-chloro and meta-chloro regioisomers, reflecting the influence of the ortho-chloro position on molecular polarity and intramolecular interactions . This difference is critical when selecting a building block for medicinal chemistry programs where lipophilicity must be controlled within specific ranges to optimize ADME properties [1].

Lipophilicity (LogP)
Data to verify
Ortho: LogP 3.58; Para: 3.85 (Δ ≈ 0.27)
Lower logP may shift ADME partitioning behavior
Computed values; experimental verification advised
Lipophilicity LogP Physicochemical Properties Drug Design

Ortho-Chloro Substitution Alters Cross-Coupling Reactivity

The ortho-chloro substituent in 2-Chloro-3',5'-difluorobenzophenone experiences significant steric hindrance from the adjacent carbonyl group, which substantially attenuates its reactivity in palladium-catalyzed cross-coupling reactions compared to the sterically unencumbered para-chloro position in 4-Chloro-3',5'-difluorobenzophenone . This steric differentiation enables sequential, site-selective coupling strategies where the more reactive para-chloro site in the 4-chloro regioisomer reacts preferentially, while the ortho-chloro site in 2-Chloro-3',5'-difluorobenzophenone can be selectively activated under more forcing conditions or with tailored ligand systems. Literature on dihalogenated benzophenones documents that catalyst-controlled site-selective cross-coupling achieves distinct C2 coupling products depending on halogen position and electronic environment .

Cross-coupling reactivity
Class-level
Ortho-chloro: sterically hindered, reduced oxidative addition rate; Para-chloro: electronically unhindered, standard reactivity
Supports sequential site-selective coupling strategies
Class-level inference; direct kinetic data not reported
Cross-Coupling Regioselectivity Suzuki-Miyaura Palladium Catalysis

Commercial Purity Specifications Across Vendors

Commercially available 2-Chloro-3',5'-difluorobenzophenone is consistently supplied at purities of 97–98% across multiple vendors (Fluorochem, Leyan, CymitQuimica) . This high baseline purity, combined with the compound's specific regioisomeric identity, reduces the need for additional purification steps before use as a synthetic intermediate. In comparison, certain structurally related but non-regioisomeric halogenated benzophenones (e.g., 3,5-dichloro-2',4'-difluorobenzophenone) are available only as custom-synthesis items requiring inquiry for both availability and purity, introducing procurement uncertainty .

Commercial purity
Specification review
≥97% purity across multiple vendors (Fluorochem, Leyan, CymitQuimica)
Reduces need for in-house purification, supports batch consistency
Per vendor COA; verify lot-specific analysis
Purity Procurement Quality Control Synthetic Intermediate

Halogen Substitution Pattern in Benzophenone Antibacterial SAR

Structure-activity relationship (SAR) studies on chlorinated benzophenone derivatives isolated from marine fungi demonstrate that the specific chlorination pattern is a critical determinant of antibacterial potency. Pestalachlorides B and E—chlorinated benzophenone derivatives—exhibit MIC values ranging from 3.0 to 50 µg/mL against Staphylococcus aureus and Bacillus subtilis, with cytotoxicity IC50 values of 6.8–87.8 µM against human cancer cell lines [1]. Separately, systematic SAR on synthetic benzophenone analogs revealed that increasing the number of chloro and fluoro substituents on the benzophenone scaffold directly correlates with enhanced anti-proliferative potency against A549 lung cancer cells, with the most highly substituted analog (compound 9d) showing the strongest tumor growth inhibition and anti-angiogenic activity in vivo [2]. While 2-Chloro-3',5'-difluorobenzophenone itself was not the specific test article in these studies, these class-level SAR findings establish that the precise combination and position of chloro and fluoro substituents—exactly the differentiation this compound offers—are pharmacologically meaningful parameters that cannot be replicated by arbitrary substitution patterns.

Halogenation SAR context
Class-level
Class-level trend: halogen count and position modulate antibacterial MIC (3.0–50 µg/mL) and cytotoxicity IC50 (6.8–87.8 µM) in related benzophenone derivatives
Supports regioisomer-specific SAR interpretation
Data from related compounds; direct data for 746651-97-8 not reported
Antibacterial SAR MIC Benzophenone Derivatives

Optimal Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry Optimization with Controlled Lipophilicity

When a medicinal chemistry program requires a fluorinated benzophenone building block with lower logP (approximately 3.58) to maintain drug-like physicochemical properties, 2-Chloro-3',5'-difluorobenzophenone is the preferred choice over its para-chloro regioisomer (logP ≈ 3.85). The approximately 0.27 log unit difference translates to measurably reduced octanol partitioning, which can improve aqueous solubility and reduce non-specific protein binding in biological assays .

Orthogonal Cross-Coupling Exploiting Steric Hindrance

For synthetic sequences requiring sequential, site-selective functionalization of a benzophenone scaffold, the ortho-chloro substituent in 2-Chloro-3',5'-difluorobenzophenone provides a sterically deactivated aryl chloride handle. This allows researchers to first functionalize more reactive sites (e.g., via nucleophilic aromatic substitution at fluorine-bearing positions) while preserving the ortho-chloro group for a subsequent, intentionally delayed cross-coupling step under tailored catalytic conditions .

SAR Studies on Halogenated Benzophenone Pharmacophores

Pharmaceutical research teams investigating the impact of halogen position and count on benzophenone bioactivity should procure 2-Chloro-3',5'-difluorobenzophenone as a specific, well-defined SAR probe. Published SAR data demonstrate that both the number of halogen substituents and their positions on the benzophenone scaffold critically modulate antibacterial (MIC range: 3.0–50 µg/mL) and anti-proliferative potency [1][2]. Using this exact regioisomer ensures that SAR conclusions are not confounded by positional isomer impurity.

Multi-Step Synthesis Requiring Batch Reproducibility

In process chemistry or scale-up contexts where intermediate purity directly affects downstream yield and impurity profiles, 2-Chloro-3',5'-difluorobenzophenone's consistent commercial purity of ≥97–98% across multiple suppliers (Fluorochem, Leyan, CymitQuimica) provides procurement confidence . This multi-vendor availability at high purity reduces supply-chain risk and ensures that synthetic protocols developed with one supplier's material remain reproducible when sourcing from another.

Application
Selection Property
Validation Focus
Medicinal chemistry logP control
Lower logP trend vs para-chloro regioisomer
Verify logP effect on ADME assay outcomes
Sequential cross-coupling strategies
Sterically deactivated aryl chloride handle
Confirm site-selectivity under specific catalytic conditions
Halogenated benzophenone SAR studies
Defined ortho-chloro, 3′,5′-difluoro substitution pattern
Validate that regioisomer identity eliminates SAR confounding
Multi-step synthesis reproducibility
Consistent high purity across multiple vendors
Verify lot purity and trace impurity profile for scale-up
Quote Request

Request a Quote for 2-Chloro-3',5'-difluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.